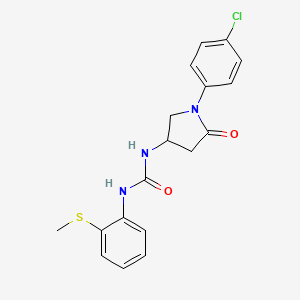

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea

Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is a synthetic urea derivative featuring a pyrrolidin-5-one core substituted with a 4-chlorophenyl group and a 2-(methylthio)phenyl moiety. The structural complexity of this compound allows for nuanced interactions with biological targets, with substituents influencing pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2S/c1-25-16-5-3-2-4-15(16)21-18(24)20-13-10-17(23)22(11-13)14-8-6-12(19)7-9-14/h2-9,13H,10-11H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCMSPSSWZIHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea, a compound featuring a unique structural framework, has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article synthesizes available data on its biological activity, focusing on its antiproliferative effects and other pharmacological properties.

- Molecular Formula : C18H18ClN2O2S

- Molecular Weight : 348.86 g/mol

- IUPAC Name : this compound

- CAS Number : 905666-92-4

Antiproliferative Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values of this compound compared to other known anticancer agents.

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 2.39 ± 0.10 |

| HCT116 (Colorectal) | 3.90 ± 0.33 | |

| Sorafenib | A549 | 2.12 ± 0.18 |

| HCT116 | 2.25 ± 0.71 |

The compound exhibited comparable potency to Sorafenib, a well-known BRAF inhibitor, indicating its potential as a lead compound in cancer therapy .

The antiproliferative activity of this compound is attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation, particularly the Raf/MEK/ERK pathway. Molecular docking studies suggest that the urea structure and the pyridine moiety can form hydrogen bonds with amino acid residues in the BRAF protein, enhancing its inhibitory effects .

Case Studies and Research Findings

- Synthesis and Evaluation : A series of diaryl urea derivatives were synthesized and evaluated for their biological activity. Among these, the target compound demonstrated significant antiproliferative effects across multiple cancer cell lines, suggesting a favorable structure–activity relationship (SAR) .

- In Vitro Studies : The compound was subjected to MTT assays to assess cell viability in various cancer cell lines including A549 (lung), HCT116 (colorectal), and PC3 (prostate). Results indicated that the compound effectively reduced cell viability in a dose-dependent manner .

- Comparative Studies : When compared to other derivatives, this specific urea derivative showed enhanced activity, positioning it as a promising candidate for further development in anticancer therapies .

Pharmacological Profile

In addition to its anticancer properties, preliminary studies have indicated potential activities against other biological targets:

- Antibacterial Activity : Some derivatives within the same chemical class have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .

- Urease Inhibition : Certain compounds have been identified as potent urease inhibitors, which could have applications in treating conditions associated with urease-producing bacteria .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Impact of Substituents on Properties

Halogen Substitution (Chloro vs. Fluoro)

- Chlorine’s larger atomic radius may also influence receptor binding affinity due to steric or electronic effects.

Aryl Group Modifications

Methylene Bridge Addition

- Compounds like CAS 954697-35-9 and 954696-99-2 incorporate a methylene bridge between the pyrrolidinone and urea groups, increasing molecular flexibility and possibly altering binding kinetics .

Pharmacological Relevance

Substituent variations in the target compound may optimize selectivity or potency compared to analogues in clinical trials.

Research Findings and Clinical Implications

- Fluorophenyl Analogues : The 4-fluorophenyl variant (CAS 894015-98-6) showed comparable molecular weight but reduced lipophilicity, suggesting trade-offs between bioavailability and target engagement .

- Methoxy-Methyl Substitution : CAS 887466-28-6’s polar groups may reduce CNS penetration but improve solubility, highlighting the need for balanced design in neurotherapeutics .

- Methylene Bridge Effects : Increased flexibility in CAS 954697-35-9 could enhance binding to allosteric sites, though this requires empirical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.